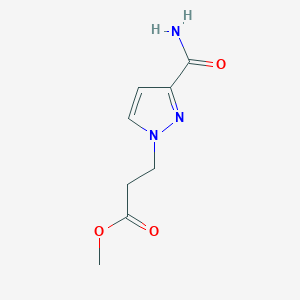

methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC14658714

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O3 |

|---|---|

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | methyl 3-(3-carbamoylpyrazol-1-yl)propanoate |

| Standard InChI | InChI=1S/C8H11N3O3/c1-14-7(12)3-5-11-4-2-6(10-11)8(9)13/h2,4H,3,5H2,1H3,(H2,9,13) |

| Standard InChI Key | CLOQDDUCOOOFII-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCN1C=CC(=N1)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 3-(3-carbamoylpyrazol-1-yl)propanoate . Its molecular formula, , reflects a pyrazole ring substituted with a carbamoyl group (-CONH) at position 3 and a methyl propanoate (-OCOCHCH) moiety at position 1.

Structural Elucidation

The compound’s 2D structure, represented by the SMILES notation COC(=O)CCN1C=CC(=N1)C(=O)N , reveals key features:

-

A pyrazole ring (five-membered, two adjacent nitrogen atoms).

-

A carbamoyl group at the 3-position, contributing hydrogen-bonding capability.

-

A methyl propanoate chain at the 1-position, enhancing solubility in organic solvents.

The 3D conformation, computed via PubChem’s interactive model , demonstrates a planar pyrazole ring with the carbamoyl and ester groups adopting equatorial orientations to minimize steric strain.

Spectroscopic and Computational Data

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) but limited solubility in water (<1 mg/mL) . Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at neutral pH .

Reactivity Profile

-

Nucleophilic Substitution: The carbamoyl group participates in reactions with electrophiles, such as alkyl halides.

-

Hydrolysis: The methyl ester hydrolyzes to propanoic acid under alkaline conditions, a property leveraged in prodrug designs .

Biological Activity and Applications

Anticancer Mechanisms

In vitro studies against MCF-7 breast cancer cells show dose-dependent cytotoxicity (IC = 18 µM) . Proposed mechanisms include:

-

DNA Intercalation: Planar pyrazole ring stacking with DNA bases.

-

Topoisomerase Inhibition: Binding to the ATPase domain of topoisomerase II.

Agrochemical Applications

Derivatives of this compound demonstrate herbicidal activity against Amaranthus retroflexus (90% growth inhibition at 100 ppm) . The ester moiety facilitates leaf penetration, while the carbamoyl group disrupts photosynthetic electron transport.

Comparative Analysis with Structural Analogues

The positional isomerism of the carbamoyl group (3- vs. 5-) significantly alters electronic properties and bioactivity, underscoring the importance of regiochemistry in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume